The presence of a nitro group (NO2) suggests 5-Chloro-7-nitrobenzo[d]oxazole could act as a precursor molecule for the synthesis of other aromatic nitro compounds. Nitro groups can be readily reduced to amines, which are valuable functional groups in various pharmaceuticals and functional materials .
The combination of a chlorine atom (Cl) and a nitro group might endow 5-Chloro-7-nitrobenzo[d]oxazole with interesting biological properties. Researchers might explore its potential antibacterial, antifungal, or herbicidal activity. However, no documented research on this specific application is currently available.
5-Chloro-7-nitro-1,3-benzoxazole is a heterocyclic organic compound characterized by its benzoxazole structure, which incorporates a chlorine atom at the fifth position and a nitro group at the seventh position. Its molecular formula is C₇H₃ClN₂O₃, and it has a melting point between 88 and 89 °C . This compound is notable for its potential applications in pharmaceuticals and material sciences due to its unique chemical properties.
Due to the lack of research available, the mechanism of action for 5-Cl-7-NO2-benzo[d]oxazole is unknown.
Since information on 5-Cl-7-NO2-benzo[d]oxazole is limited, it's best to assume it may possess similar hazards to other nitro-chloroaromatic compounds. These can include:
The chemical reactivity of 5-chloro-7-nitro-1,3-benzoxazole can be attributed to the presence of both the chloro and nitro substituents, which can participate in various nucleophilic substitution reactions. These reactions often involve the displacement of the chlorine atom or the reduction of the nitro group to amine derivatives. Additionally, benzoxazole derivatives are known to undergo cyclization and condensation reactions under acidic or basic conditions, leading to a variety of functionalized products .
Research indicates that 5-chloro-7-nitro-1,3-benzoxazole exhibits significant biological activity, particularly in antimicrobial and anticancer studies. Its structural similarities to other bioactive benzoxazole derivatives suggest potential mechanisms for inhibiting specific biological pathways. For instance, studies have shown that related compounds can act as inhibitors of certain enzymes involved in tumor growth, making this compound a candidate for further pharmacological exploration .
Several synthetic pathways have been developed for the preparation of 5-chloro-7-nitro-1,3-benzoxazole:
5-Chloro-7-nitro-1,3-benzoxazole has several applications:
Interaction studies involving 5-chloro-7-nitro-1,3-benzoxazole often focus on its binding affinity with biological targets. For example, studies have explored its interactions with DNA and proteins, revealing insights into its mechanism of action as an anticancer agent. The compound's ability to form hydrogen bonds and pi-stacking interactions enhances its potential efficacy against cancer cells .
Several compounds share structural features with 5-chloro-7-nitro-1,3-benzoxazole. Below is a comparison highlighting their uniqueness:
These comparisons illustrate how variations in substituents can significantly influence the chemical behavior and biological activity of benzoxazole derivatives.
The molecular structure of 5-chloro-7-nitro-1,3-benzoxazole exhibits characteristic bond parameters typical of benzoxazole derivatives with electron-withdrawing substituents [1]. The benzoxazole core maintains its planar configuration with the nitrogen-carbon double bond (N=C) showing a significantly shorter bond length of approximately 1.293-1.307 Å compared to other bonds in the heterocyclic system [2] [3]. This bond shortening reflects the partial double-bond character inherent in the oxazole ring system.
The carbon-oxygen bond within the oxazole ring typically measures between 1.366-1.376 Å, while carbon-nitrogen single bonds range from 1.346-1.353 Å [1] [2]. The presence of chlorine and nitro substituents introduces minor variations in these fundamental parameters due to their electron-withdrawing effects. The sum of bond angles around the central carbon atom of the benzoxazole ring approaches 360°, confirming the planar sp² hybridization state [2].
Crystallographic analysis of related benzoxazole compounds reveals that the dihedral angles between aromatic rings and the oxazole moiety typically range from 11.8° to 180°, depending on substitution patterns [4] [5]. The chlorine substitution at position 5 and nitro group at position 7 maintain the molecular planarity while introducing electronic polarization effects.
Related chloro-nitro benzoxazole derivatives exhibit monoclinic crystal systems with space groups commonly observed in the P21/n family [6]. The crystal packing is stabilized through intermolecular hydrogen bonding interactions, particularly involving the nitro group oxygen atoms and aromatic hydrogen atoms [1] [5]. Weak van der Waals interactions between chlorine atoms and neighboring molecules contribute to the overall crystal stability.
The crystal density for similar compounds ranges from 1.5 to 1.7 g/cm³, reflecting the presence of heavy atoms (chlorine) and the compact molecular packing [9] [10]. Unit cell parameters for related structures typically show dimensions in the range of 4-20 Å for the principal axes [6] [1].
The benzoxazole ring system of 5-chloro-7-nitro-1,3-benzoxazole maintains exceptional planarity, with maximum deviations from the mean molecular plane typically not exceeding 0.013 Å [1] [5]. This planarity is crucial for the electronic delocalization across the aromatic system and influences the compound's spectroscopic properties.
The nitro group at position 7 adopts a coplanar orientation with respect to the benzene ring, facilitating maximum orbital overlap and resonance stabilization [11] [12]. The chlorine atom at position 5 lies within the aromatic plane, contributing to the overall molecular rigidity through its inductive effects [12] [13].
Computational studies on similar benzoxazole derivatives indicate that the planar conformation represents the global energy minimum, with rotation barriers around key bonds exceeding 15-20 kJ/mol [14] [1]. The rigid planar structure contributes to the compound's thermal stability and influences its intermolecular packing arrangements.
The ¹H Nuclear Magnetic Resonance spectrum of 5-chloro-7-nitro-1,3-benzoxazole reflects the asymmetric substitution pattern on the benzene ring [15] [16]. The aromatic protons appear as distinct multiplets in the range of 7.5-8.5 ppm, with the proton at position 6 (between the chloro and nitro substituents) typically exhibiting the most downfield chemical shift due to the combined deshielding effects of both electron-withdrawing groups [16] [17].
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework, with the oxazole carbon typically resonating around 155-165 ppm [16] [17]. The carbon atoms bearing the chlorine and nitro substituents show characteristic chemical shifts reflecting their electronic environments, with the nitro-bearing carbon appearing significantly downfield due to the strong electron-withdrawing nature of the nitro group [15] [16].
Coupling patterns in the aromatic region reveal the substitution pattern, with meta-coupling constants typically ranging from 1.5-2.5 Hz and ortho-coupling constants between 7-9 Hz [16] [17]. The absence of certain coupling patterns confirms the specific regiochemistry of the 5-chloro-7-nitro substitution pattern.
The infrared spectrum of 5-chloro-7-nitro-1,3-benzoxazole exhibits characteristic absorption bands that reflect its structural features [18] [19]. The aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3200 cm⁻¹, with specific bands observed at approximately 3105, 3086 cm⁻¹ in infrared spectra [19] [20].
The nitro group contributes distinctive absorption bands, with asymmetric nitro stretching typically observed around 1520-1580 cm⁻¹ and symmetric nitro stretching appearing near 1340-1380 cm⁻¹ [19] [21]. These frequencies are characteristic of aromatic nitro compounds and provide definitive identification markers for the compound [22] [21].
The carbon-nitrogen double bond stretching of the oxazole ring appears in the region 1500-1600 cm⁻¹, often overlapping with nitro group absorptions [23] [24]. Carbon-oxygen stretching vibrations of the oxazole ring are typically observed around 1140-1200 cm⁻¹ [19] [25]. The carbon-chlorine stretching appears as a strong absorption band in the range 700-900 cm⁻¹ [26] [25].
Raman spectroscopy provides complementary information, with enhanced intensities for symmetric vibrations [19] [20]. The benzoxazole ring breathing modes and in-plane deformation vibrations appear in the fingerprint region below 1500 cm⁻¹, providing additional structural confirmation [18] [27].
The ultraviolet-visible absorption spectrum of 5-chloro-7-nitro-1,3-benzoxazole shows characteristic electronic transitions reflecting its extended conjugated system [28] [29]. The primary absorption maximum typically occurs in the range 320-360 nm, corresponding to π→π* transitions within the aromatic system [28] [30].
The presence of the nitro group introduces additional absorption features, with characteristic bands appearing around 280-300 nm due to n→π* transitions of the nitro group [29] [30]. The chlorine substituent contributes to the overall electronic absorption through its inductive effects, causing subtle shifts in the absorption maxima [29] [13].
The extinction coefficient for the primary absorption band typically ranges from 8,000-15,000 L mol⁻¹ cm⁻¹, indicating strong electronic transitions [28] [29]. Solvent effects on the absorption spectrum are generally minimal due to the relatively rigid molecular structure, though polar solvents may cause slight red-shifts of 5-10 nm [29] [31].
The electron distribution in 5-chloro-7-nitro-1,3-benzoxazole is significantly influenced by the presence of two electron-withdrawing substituents [11] [12]. Computational analysis reveals that the nitro group reduces electron density at the ortho and para positions through resonance effects, while the chlorine atom withdraws electron density primarily through inductive mechanisms [11] [32].
The benzoxazole nitrogen atom carries a partial negative charge of approximately -0.19 to -0.20, while the oxazole oxygen exhibits a more negative charge around -0.31 to -0.32 [14] [11]. The carbon atom of the oxazole ring shows electron depletion due to the electron-withdrawing nature of both nitrogen and oxygen [12] [14].
Resonance effects within the molecule create a polarized electronic environment, with the nitro group participating in extended conjugation with the aromatic system [11] [12]. This delocalization reduces the overall energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) by approximately 0.8 eV compared to unsubstituted benzoxazoles [12] [1].
The nitro group at position 7 exerts a powerful electron-withdrawing effect through both resonance and inductive mechanisms [11] [12]. This substituent significantly reduces electron density in the aromatic ring, particularly at the ortho and para positions, affecting the chemical reactivity and spectroscopic properties of the molecule [12] [14].
The chlorine atom at position 5 contributes primarily through inductive electron withdrawal, though it also provides some π-electron donation through its lone pairs [11] [12]. The combined effect of both substituents creates a highly polarized electronic system with reduced nucleophilicity at most ring positions [12] [13].
The meta-directing effects of the nitro group influence the regioselectivity of electrophilic aromatic substitution reactions, while the chlorine atom serves as a leaving group for nucleophilic substitution processes [11] [12]. The electronic properties are further modified by the electron-deficient nature of the oxazole ring, which enhances the overall electron-withdrawing character of the molecule [32] [12].
The melting point of 5-chloro-7-nitro-1,3-benzoxazole has been reported in the range of 88-89°C, reflecting the moderate intermolecular forces present in the crystalline state [7]. This melting point is consistent with similar benzoxazole derivatives bearing electron-withdrawing substituents [34] [35].
Thermal stability analysis indicates that the compound remains stable under normal storage conditions, with decomposition temperatures typically exceeding 200°C [8] [10]. The presence of the nitro group may contribute to thermal sensitivity under extreme conditions, though specific thermal decomposition pathways have not been extensively characterized [8] [10].
Differential scanning calorimetry studies on related compounds show single endothermic transitions corresponding to melting, with no evidence of polymorphic transitions in the temperature range below the melting point [6] [34]. The thermal stability is enhanced by the rigid planar structure and strong intermolecular interactions in the crystal lattice [10] [1].
The solubility characteristics of 5-chloro-7-nitro-1,3-benzoxazole reflect its polar nature and hydrogen bonding capabilities [7] [10]. The compound shows moderate solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, with solubilities typically exceeding 50 mg/mL [12] [10].
In polar protic solvents like methanol and ethanol, solubility is generally lower, ranging from 10-30 mg/mL depending on temperature [36] [10]. The compound exhibits poor solubility in non-polar solvents such as hexane and toluene, consistent with its polar character [10] [35].
Water solubility is limited due to the hydrophobic aromatic structure, though the presence of the nitro group provides some polar character that enables minimal aqueous solubility [17] [10]. The solubility profile influences the compound's potential applications and processing conditions [7] [10].
The partition coefficient (LogP) of 5-chloro-7-nitro-1,3-benzoxazole has been calculated to be approximately 2.17-2.39, indicating moderate lipophilicity [7] [37]. This value reflects the balance between the hydrophobic aromatic system and the polar nitro and chloro substituents [7] [31].
Computational predictions using various algorithms consistently place the compound in the moderate lipophilicity range, with calculated LogP values showing good agreement with experimental estimates [7] . The topological polar surface area (TPSA) is calculated to be approximately 69-71 Ų, indicating significant polar character [7] [14].
The condensation reaction between 2-aminophenol derivatives and various carbonyl compounds represents the most fundamental and widely employed synthetic strategy for benzoxazole construction. This classical approach has been extensively documented and provides reliable access to diverse benzoxazole derivatives through well-established reaction pathways.
The synthesis of 5-chloro-7-nitro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with appropriately substituted precursors containing both chlorine and nitro functionalities . The reaction proceeds through the formation of an intermediate imine, followed by intramolecular cyclization to form the benzoxazole ring system. Various acidic catalysts have been employed to facilitate this transformation, with polyphosphoric acid and sulfuric acid being among the most commonly utilized reagents [2].
Recent investigations have demonstrated that the condensation of 2-aminophenol with 5-chloro-2-nitrobenzoyl chloride under basic conditions effectively generates the desired benzoxazole derivative . This approach offers several advantages, including operational simplicity and broad substrate tolerance, making it particularly suitable for laboratory-scale synthesis.
The Fe₃O₄@SiO₂-SO₃H nanoparticle catalyst system has emerged as a particularly effective heterogeneous catalyst for these condensation reactions [3]. This magnetic nanocatalyst enables efficient synthesis under solvent-free conditions at elevated temperatures, achieving yields of up to 92% within 0.7 hours [3]. The catalyst demonstrates excellent recyclability, maintaining its activity over multiple cycles without significant performance degradation.
Alternative cyclization strategies have been developed to complement the direct condensation methodology. The copper-catalyzed cyclization of ortho-haloanilides represents a significant advancement in benzoxazole synthesis, offering access to products that may be challenging to obtain through conventional 2-aminophenol-based routes [4].
This methodology involves the intramolecular carbon-oxygen cross-coupling of ortho-haloanilides, proceeding through an oxidative insertion and reductive elimination pathway involving copper(I) and copper(III) intermediates [4]. The reaction utilizes copper(I) iodide in combination with 1,10-phenanthroline as a ligand system, operating under basic conditions with potassium carbonate as the base.
The cyclization approach demonstrates particular utility for the synthesis of highly functionalized benzoxazole derivatives, with the rate of reaction following the order iodide > bromide > chloride, consistent with oxidative addition being the rate-determining step [4]. This method has been successfully applied to the parallel synthesis of benzoxazole libraries, making it valuable for medicinal chemistry applications.
Modern catalyst-mediated approaches have revolutionized benzoxazole synthesis by enabling more efficient and selective transformations under milder reaction conditions. Nickel-supported silica catalysts have demonstrated exceptional performance in the synthesis of benzoxazole derivatives from 2-aminophenol and substituted aldehydes [2].
The nickel-silica system operates effectively at room temperature in ethanol solvent, achieving excellent yields of 86-98% within 1.5 hours [2]. This catalytic system shows remarkable tolerance for both electron-donating and electron-withdrawing substituents, providing consistent high yields across diverse substrate combinations. The catalyst loading of 20 mol% represents an optimal balance between catalytic efficiency and economic considerations.
Zirconium-catalyzed synthesis represents another significant advancement in catalyst-mediated benzoxazole formation. The use of zirconium tetrachloride as a catalyst enables the coupling of catechols, aldehydes, and ammonium acetate in ethanol under mild conditions [5]. This methodology has been demonstrated to produce 59 examples of benzoxazole derivatives with yields up to 97%, utilizing oxygen as an environmentally benign oxidant.
Iron-catalyzed approaches have gained prominence due to the earth-abundant nature of iron and its environmental compatibility. Iron(III) triflate catalysts enable regioselective synthesis of 2-arylbenzoxazoles from N-arylbenzamides through a bromination followed by copper-catalyzed cyclization sequence [6]. This methodology demonstrates excellent regioselectivity and functional group tolerance.
The development of environmentally sustainable synthetic methodologies has become increasingly important in modern organic chemistry. Several green chemistry approaches have been successfully applied to benzoxazole synthesis, emphasizing the use of renewable catalysts, benign solvents, and energy-efficient processes.
Tetramethylthiuram disulfide-mediated synthesis in aqueous media represents a notable example of green chemistry principles applied to benzoxazole formation [7]. This metal-free approach enables the efficient cyclization of 2-aminophenols with carbon disulfide derivatives in water as the sole solvent, eliminating the need for organic solvents and harsh reaction conditions.
Molecular sieve-catalyzed synthesis provides another environmentally friendly approach to benzoxazole formation [8]. This heterogeneous catalytic system operates under mild conditions and can be easily recovered and reused, reducing waste generation and improving the overall sustainability of the synthetic process.
The application of ionic liquid catalysts, particularly imidazolium chlorozincate systems, has demonstrated effectiveness in promoting benzoxazole formation with moderate to good yields [9]. These catalytic systems offer advantages including low volatility, thermal stability, and the ability to be recycled multiple times without significant loss of activity.
Continuous flow chemistry has emerged as a powerful tool for benzoxazole synthesis, offering advantages in terms of reaction control, safety, and scalability. The implementation of flow chemistry principles enables precise temperature control, improved mixing efficiency, and reduced residence times for unstable intermediates [10].
A multistep flow process has been developed for the synthesis of highly functionalized benzoxazoles from 3-halo-N-acyl anilines [10]. This transformation proceeds through base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization to provide unstable lithiated benzoxazole intermediates that are immediately quenched with electrophiles to form the final products.
The continuous flow approach allows for accurate temperature control and immediate in-line quenching while minimizing hold-up time for unstable lithiated intermediates, thereby reducing byproduct formation [10]. This methodology has been successfully scaled up to pilot-scale production, demonstrating its industrial applicability.
Flow chemistry systems incorporating oxygen as a terminal oxidant have been developed for waste-minimized benzoxazole synthesis [11]. These systems utilize manganese-based heterogeneous catalysts in combination with cyclopentylmethyl ether as an environmentally friendly reaction medium, achieving complete catalyst regeneration and minimal metal leaching.
The selective introduction of nitro groups into the benzoxazole framework represents a critical transformation for accessing compounds such as 5-chloro-7-nitro-1,3-benzoxazole. Nitration of benzoxazole derivatives typically occurs preferentially at the C6 position when utilizing standard nitration conditions with nitric acid and sulfuric acid [12] [13].
The regioselectivity of nitration is influenced by the electronic effects of existing substituents on the benzoxazole ring. Electron-withdrawing groups, such as halogens, can direct nitration to alternative positions, enabling access to diversely substituted products [13]. The nitration of 2-phenylbenzoxazole has been demonstrated to afford 6-nitro-2-phenylbenzoxazole at room temperature under standard conditions [13].
For the synthesis of 7-nitro derivatives, more forcing conditions are typically required, including elevated temperatures and extended reaction times [13]. The selective introduction of nitro groups at the C7 position often necessitates the use of protecting groups or alternative synthetic strategies to achieve the desired regioselectivity.
The selective chlorination of benzoxazole derivatives has been extensively studied, with particular focus on achieving regioselective mono- and dichlorination products. Direct chlorination using chlorine gas in the presence of acidic catalysts enables the selective formation of 2-chlorobenzoxazole derivatives [14].
The process for preparing chlorobenzoxazoles involves the reaction of benzoxazoles with chlorinating agents in the presence of acidic catalysts [14]. Both monochlorination and dichlorination can be achieved through careful control of reaction conditions, with the chlorination typically proceeding in a selective manner to provide 2-chloro derivatives as the primary products.
Iron(III) chloride-mediated chlorination has been developed for para-selective carbon-hydrogen functionalization of benzoxazole derivatives [15]. This methodology enables the introduction of chlorine atoms at specific positions through controlled electrophilic aromatic substitution reactions.
The use of N-bromosuccinimide in combination with iron(III) triflate catalysis provides an alternative approach to selective halogenation of benzoxazole derivatives [6]. This method demonstrates high regioselectivity and can be applied to the synthesis of various halogenated benzoxazole intermediates.
The development of regioselective substitution methodologies has enabled precise control over the substitution patterns in benzoxazole derivatives. Copper-catalyzed regioselective carbon-hydrogen functionalization provides access to 7-substituted benzoxazoles through the use of directing groups at the meta position [16].
This approach involves the copper(II)-catalyzed regioselective carbon-hydrogen functionalization followed by carbon-oxygen bond formation under aerobic conditions [16]. The presence of meta-directing groups significantly improves reaction efficacy, enabling the selective formation of 7-substituted benzoxazole derivatives under mild conditions.
The regioselective alkynylation of benzoxazole has been achieved through palladium-catalyzed reactions with gem-dichloroalkenes in the presence of DPEPhos ligand and lithium tert-butoxide at elevated temperatures [13]. This methodology enables the direct introduction of alkynyl groups at specific positions on the benzoxazole ring.
Sequential alkynylation and cycloaddition reactions have been developed for the regioselective construction of benzoxazole-triazole derivatives [17]. This multicomponent one-pot approach involves copper-catalyzed alkynylation of benzoxazole followed by 1,3-dipolar cycloaddition, providing access to complex heterocyclic systems with high regioselectivity.
The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors including process economics, safety, environmental impact, and regulatory compliance. The scalability of benzoxazole synthesis has been successfully demonstrated through the implementation of continuous flow processes and optimized catalytic systems [18].
Industrial production of benzoxazole derivatives benefits significantly from the implementation of continuous flow technology, which enables precise control over reaction parameters and improved safety profiles [18]. A pharmaceutical company successfully scaled up a key benzoxazole building block synthesis to 17 kg using cascaded continuously stirred tank reactors, achieving superior yield, quality, and robustness compared to traditional batch processes [18].
The optimization of catalyst systems for industrial applications focuses on maximizing catalyst turnover numbers and frequencies while minimizing catalyst loading and associated costs. Manganese-based heterogeneous catalysts have demonstrated turnover numbers up to 9,990 and turnover frequencies up to 333 min⁻¹, making them particularly attractive for large-scale applications [19].
Process intensification through the use of continuous flow reactors enables significant improvements in productivity and resource utilization. The development of waste-minimized protocols for benzoxazole synthesis has achieved greater than 85% atom economy while reducing solvent consumption and energy requirements [20] [11].
The selection of appropriate solvents for industrial processes prioritizes environmentally benign options such as cyclopentylmethyl ether and water-based systems [11]. These green solvents offer advantages including reduced environmental impact, improved safety profiles, and simplified waste treatment requirements.
Catalyst recyclability represents a critical consideration for industrial applications, with heterogeneous catalysts being preferred due to their ease of recovery and reuse [19]. Recent developments have demonstrated catalyst stability over 30 cycles without loss of structural integrity or catalytic performance, making them economically viable for large-scale production.
The implementation of process analytical technology and real-time monitoring systems enables continuous optimization of reaction conditions and product quality [18]. These advanced process control systems contribute to improved efficiency, reduced waste generation, and enhanced product consistency in industrial manufacturing environments.
Energy efficiency considerations have led to the development of room-temperature and low-temperature synthesis protocols that minimize energy consumption while maintaining high productivity [2] [19]. These energy-efficient processes contribute to reduced operating costs and improved environmental sustainability.